N-(2-chloro-5-nitrophenyl)pivalamide
Description
N-(2-Chloro-5-nitrophenyl)pivalamide is a substituted aromatic amide featuring a pivaloyl group (tert-butyl carbonyl) attached to an aniline derivative bearing chloro (Cl) and nitro (NO₂) substituents. The chloro and nitro groups are electron-withdrawing, influencing reactivity and stability, while the bulky pivaloyl moiety may enhance steric hindrance, affecting solubility and interaction with biological targets. Such compounds are often used in pharmaceutical and agrochemical research due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15) |
InChI Key |
BNWZGRJONYNRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: N-(2-Chloro-5-nitrophenyl)formamide (CAS 53666-48-1) shares the chloro and nitro substituents but replaces the pivaloyl group with a smaller formamide (HCO-NH-). N-(5-fluoropyridin-2-yl)pivalamide (CAS 784155-54-0, molecular weight 194.23) features a fluorine atom on a pyridine ring. Fluorine’s electronegativity enhances ring stability but differs in electronic effects compared to nitro groups. N-(5-hydroxypyridin-2-yl)pivalamide (CAS 898561-65-4) introduces a hydroxyl group, enabling hydrogen bonding and increasing solubility in polar solvents—a contrast to the hydrophobic tert-butyl group in pivalamides.
Molecular Weight and Physical Properties
The table below compares key parameters of pyridine- and benzene-based pivalamide derivatives from catalogs :
Key Observations :
- Iodine-containing derivatives (e.g., 366.58 g/mol ) are significantly heavier and costlier due to iodine’s atomic weight and handling requirements.
- Fluorine and hydroxyl groups reduce molecular weight but introduce distinct solubility and reactivity profiles.
Structural Analogues in Catalogs
Pyridine-based pivalamides dominate the catalog data, but benzene derivatives like N-(2-Chloro-5-nitrophenyl)-N-(3-chloro-1-propionyl)thiourea highlight the versatility of the 2-chloro-5-nitrophenyl scaffold. The thiourea derivative’s dual chloro and nitro substituents enhance electrophilicity, enabling applications in metal coordination or enzyme inhibition studies.
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